![molecular formula C7H4Br2N2 B1326464 4,7-Dibromo-1H-pirrolo[3,2-c]piridina CAS No. 871819-35-1](/img/structure/B1326464.png)

4,7-Dibromo-1H-pirrolo[3,2-c]piridina

Descripción general

Descripción

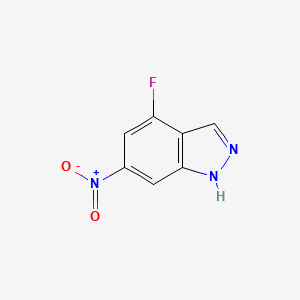

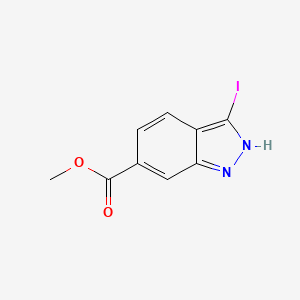

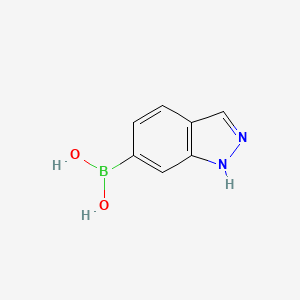

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C7H4Br2N2 . It has a molecular weight of 275.93 g/mol .

Synthesis Analysis

The synthesis of substituted pyridines, such as 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine, has been achieved through various methodologies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine includes two bromine atoms, two nitrogen atoms, and seven carbon atoms . The InChI code is InChI=1S/C7H4Br2N2/c8-5-3-11-7(9)4-1-2-10-6(4)5/h1-3,10H .Chemical Reactions Analysis

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine has shown versatility and selectivity towards aromatic nucleophilic substitution . New compounds were synthesized using different nucleophiles (alcohols, amines, and thiols) .Physical And Chemical Properties Analysis

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine has a molecular weight of 275.93 g/mol . It has a topological polar surface area of 28.7 Ų and a complexity of 153 . The compound is solid at room temperature .Aplicaciones Científicas De Investigación

Actividad antimicrobiana

4,7-Dibromo-1H-pirrolo[3,2-c]piridina: los derivados han mostrado promesa en aplicaciones antimicrobianas. El andamiaje de pirrolopirazina, que es estructuralmente similar, se ha destacado por su eficacia contra diversas cepas bacterianas y fúngicas. Esto sugiere que la this compound podría utilizarse en el desarrollo de nuevos agentes antimicrobianos, abordando potencialmente la creciente preocupación por la resistencia a los antibióticos .

Propiedades antiinflamatorias

Los compuestos con la estructura de pirrolopirazina se han asociado con propiedades antiinflamatorias. Dada la similitud estructural, la this compound también puede exhibir efectos antiinflamatorios, lo que podría ser beneficioso en el tratamiento de enfermedades inflamatorias crónicas .

Aplicaciones antivirales

Los derivados de pirrolopirazina han demostrado actividades antivirales, incluida la acción contra el VIH-1. Por extensión, la this compound podría explorarse para su uso potencial en el desarrollo de fármacos antivirales, particularmente como un andamiaje para crear compuestos que se dirijan a diversas infecciones virales .

Potencial antitumoral y anticancerígeno

La investigación ha indicado que los derivados de pirrolopirazina pueden tener efectos antitumorales. Las características estructurales de la this compound la convierten en un candidato para el descubrimiento de fármacos anticancerígenos, donde podría utilizarse para sintetizar compuestos con posible eficacia contra diferentes tipos de cáncer .

Inhibición de la quinasa

Los inhibidores de la quinasa son cruciales en el tratamiento de diversas enfermedades, incluido el cáncer. Los derivados de pirrolopirazina han mostrado actividad inhibitoria de la quinasa, lo que sugiere que la this compound podría servir como base para desarrollar nuevos inhibidores de la quinasa con mejor especificidad y potencia .

Tratamiento de trastornos metabólicos

Se ha encontrado que algunos derivados de pirrolopirazina reducen los niveles de glucosa en sangre, lo que indica posibles aplicaciones en el tratamiento de trastornos metabólicos como la diabetes y la hiperglucemia. Por lo tanto, la this compound podría ser valiosa en la síntesis de nuevos agentes terapéuticos para controlar estas afecciones .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Future research could delve into the scarcely explored versatility and selectivity of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine towards aromatic nucleophilic substitution . The development of new compounds using different nucleophiles could lead to biologically interesting species and building blocks for organic materials .

Propiedades

IUPAC Name |

4,7-dibromo-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-5-3-11-7(9)4-1-2-10-6(4)5/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNGGUSSDILPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=NC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646784 | |

| Record name | 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871819-35-1 | |

| Record name | 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

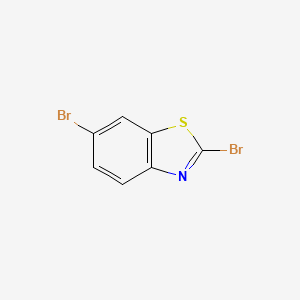

![1H-Pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1326409.png)